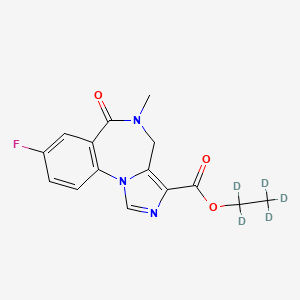
Flumazenil-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumazenil-d5 is a deuterated form of flumazenil, which is a selective gamma-aminobutyric acid (GABA) receptor antagonist. Flumazenil is commonly used as an antidote for benzodiazepine overdoses and to reverse the sedative effects of benzodiazepines after medical procedures . The deuterated form, this compound, is often used as an internal standard in various analytical applications due to its stability and similar chemical properties to flumazenil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flumazenil-d5 involves the incorporation of deuterium atoms into the flumazenil molecule. One common method is the deuteration of the precursor compounds using deuterated reagents. For example, the synthesis can involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium atoms in the flumazenil structure .
Industrial Production Methods
Industrial production of this compound typically follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and quality of the compound. Automated synthesis platforms, such as the Trasis AllinOne (AIO) platform, are used to produce multi-patient doses of the compound. The process involves a one-step procedure from deuterated fluoride, via a copper-mediated fluorination of a boronate ester precursor .
Chemical Reactions Analysis
Types of Reactions
Flumazenil-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with altered pharmacological properties, while reduction can yield reduced derivatives with different chemical characteristics .
Scientific Research Applications
Flumazenil-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Flumazenil-d5 exerts its effects by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This inhibition reverses the effects of benzodiazepines on the central nervous system, thereby acting as an antidote for benzodiazepine overdoses. The molecular targets involved include the GABA receptors, which are widely distributed in the brain and play a crucial role in regulating neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Flumazenil: The non-deuterated form of Flumazenil-d5, used for similar applications but without the stability provided by deuterium atoms.
Midazolam: Another imidazobenzodiazepine derivative with similar structure but different pharmacological properties.
Uniqueness
Flumazenil-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industrial settings where precise quantification and stability are essential .
Properties
Molecular Formula |
C15H14FN3O3 |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i1D3,3D2 |
InChI Key |
OFBIFZUFASYYRE-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


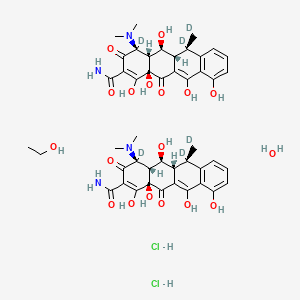

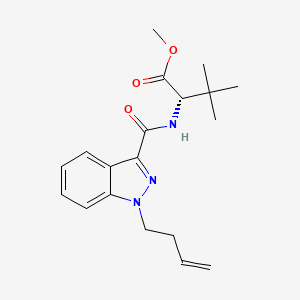
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)
![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)

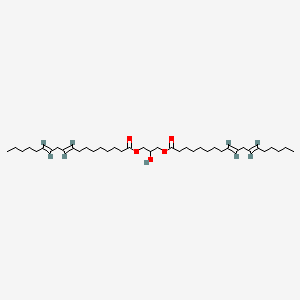

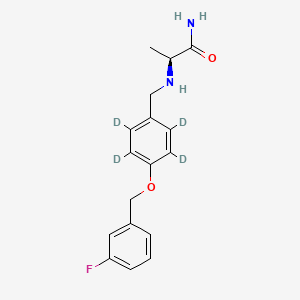
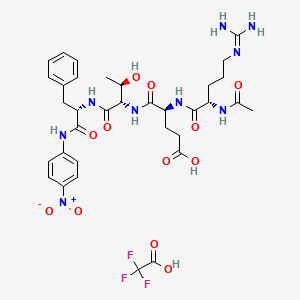
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
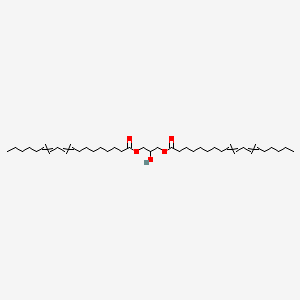
![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
